Etoricoxib Impurity 12

Pharmaceutical impurity profiling Structural characterization Chromatographic method selectivity

Etoricoxib Impurity 12 (CAS 646459-41-8), chemically designated as 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine (molecular formula C₂₁H₁₆ClN₃O₂S, molecular weight 409.89 g/mol), is a process-related impurity of the selective COX-2 inhibitor etoricoxib. Unlike the parent drug etoricoxib, which possesses a 2,3′-bipyridine core (C₁₈H₁₅ClN₂O₂S, MW 358.84), Etoricoxib Impurity 12 features a 1,8-naphthyridine heterocyclic scaffold, arising as a synthetic byproduct during the copper-mediated coupling of keto sulfone with vinamidinium salt intermediates.

Molecular Formula C21H16ClN3O2S
Molecular Weight 409.888
CAS No. 646459-41-8
Cat. No. B580006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtoricoxib Impurity 12
CAS646459-41-8
SynonymsEtoricoxib Impurity
Molecular FormulaC21H16ClN3O2S
Molecular Weight409.888
Structural Identifiers
SMILESCC1=NC=C(C=C1)C2=NC3=NC=C(C=C3C=C2C4=CC=C(C=C4)S(=O)(=O)C)Cl
InChIInChI=1S/C21H16ClN3O2S/c1-13-3-4-15(11-23-13)20-19(10-16-9-17(22)12-24-21(16)25-20)14-5-7-18(8-6-14)28(2,26)27/h3-12H,1-2H3
InChIKeyKMVNADBESBBLJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etoricoxib Impurity 12 (CAS 646459-41-8): Structural Identity and Reference Standard Procurement Overview


Etoricoxib Impurity 12 (CAS 646459-41-8), chemically designated as 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine (molecular formula C₂₁H₁₆ClN₃O₂S, molecular weight 409.89 g/mol), is a process-related impurity of the selective COX-2 inhibitor etoricoxib [1]. Unlike the parent drug etoricoxib, which possesses a 2,3′-bipyridine core (C₁₈H₁₅ClN₂O₂S, MW 358.84), Etoricoxib Impurity 12 features a 1,8-naphthyridine heterocyclic scaffold, arising as a synthetic byproduct during the copper-mediated coupling of keto sulfone with vinamidinium salt intermediates [2]. This impurity is supplied as a pharmaceutical reference standard by multiple vendors with documented purity specifications (typically ≥95% by HPLC) and comprehensive characterization data packages including NMR, MS, and HPLC chromatograms compliant with regulatory guidelines [3].

Why Generic Etoricoxib Impurity Standards Cannot Substitute for Etoricoxib Impurity 12 in ANDA Filing and QC Workflows


Etoricoxib impurities are not interchangeable: they arise from distinct synthetic origins—process-related side reactions versus forced degradation pathways—and possess fundamentally different core scaffolds (naphthyridine vs. bipyridine vs. des-chloro bipyridine), which govern their chromatographic retention behavior, UV absorbance, MS ionization, and relative response factors in HPLC analysis . Etoricoxib Impurity 12 has been singled out in a dedicated Alembic Pharmaceuticals patent (IN 02/2014) as the specific naphthyridine impurity of Formula I that must be controlled to less than 0.15% in the final API to meet ICH Q3A purity specifications for bulk drugs [1]. Substituting a general etoricoxib-related compound or a degradation impurity (e.g., N-oxide degradant) for this specific process impurity during analytical method validation or ANDA filing introduces quantitation errors, undermines system suitability criteria, and risks regulatory non-compliance due to unmatched retention time and resolution characteristics [2]. The quantitative evidence below establishes precisely where Etoricoxib Impurity 12 is differentiated from its closest analogs.

Etoricoxib Impurity 12: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Core Scaffold Differentiation: 1,8-Naphthyridine vs. 2,3′-Bipyridine Structural Class

Etoricoxib Impurity 12 possesses a 1,8-naphthyridine bicyclic core (C₂₁H₁₆ClN₃O₂S, exact mass 409.89 g/mol), which is structurally distinct from the parent drug etoricoxib's 2,3′-bipyridine core (C₁₈H₁₅ClN₂O₂S, exact mass 358.84 g/mol) [1]. This core scaffold difference—an additional fused aromatic ring with an extra nitrogen atom—results in a molecular weight increase of 51.05 Da (+14.2%), a higher heteroatom count (5 vs. 4), and a computed topological polar surface area (TPSA) of 72.81 Ų . In contrast, deschloro etoricoxib (bipyridine class) has a molecular weight of 324.40 g/mol (C₁₈H₁₆N₂O₂S), and etoricoxib N-oxide (degradation impurity) retains the bipyridine core. Only Etoricoxib Impurity 12 among these comparators incorporates the naphthyridine ring system, which fundamentally alters its chromatographic retention on reversed-phase columns and its UV/Vis absorption profile .

Pharmaceutical impurity profiling Structural characterization Chromatographic method selectivity

Regulatory Specification Limit: ICH-Compliant Quantitation Threshold for Naphthyridine Impurity Control

The Alembic Pharmaceuticals patent (IN 02/2014) explicitly establishes that Etoricoxib Impurity 12 (Formula I naphthyridine impurity) must be controlled to less than 0.15% in the final etoricoxib API, with the target API purity being approximately 99% as measured by HPLC [1]. This 0.15% threshold aligns with the ICH Q3A qualification threshold for known (specified) impurities in new drug substances at a maximum daily dose ≤2 g/day [2]. The patent further claims that etoricoxib produced by the described process is 'substantially free' of this naphthyridine impurity—defined as containing less than 0.15%—and that the purification method eliminates the need for chromatographic separation steps, providing an economical and industrially applicable process [1]. In contrast, unspecified impurities (those not individually identified or listed) are subject to a stricter 0.10% limit per ICH guidelines, and degradation impurities such as the N-oxide degradant are controlled under ICH Q3B for drug products rather than Q3A for drug substances [2].

ICH Q3A compliance Pharmaceutical quality control ANDA regulatory submission

Impurity Origin Classification: Process Impurity vs. Degradation Impurity Differentiation

Etoricoxib Impurity 12 is classified as a process-related impurity formed during the synthetic route involving β-chlorovinamidinium salt intermediates, not as a degradation product [1]. This is a critical distinction: the Merck stability-indicating HPLC method (Hartman et al., 2003) resolved 13 process impurities and 3 major degradation products, demonstrating that process impurities and degradation products require differentiated analytical strategies . A 2024 forced degradation study confirmed that the major degradant of etoricoxib under oxidative conditions is the N-oxide impurity, not the naphthyridine impurity—Etoricoxib Impurity 12 is absent from degradation pathways and is exclusively a synthetic byproduct [2]. Therefore, a degradation impurity reference standard (e.g., etoricoxib N-oxide) cannot serve as a surrogate for Etoricoxib Impurity 12 in process impurity profiling or method validation for ANDA submissions.

Process impurity control Forced degradation studies Stability-indicating method validation

Reference Standard Quality: ISO 17034 Certified vs. Non-Certified Impurity Standards

Etoricoxib Impurity 12 is available as an ISO 17034-certified reference standard (e.g., from CATO, Certificate No. C4X-108019) with full multidimensional characterization including HPLC purity determination (>95%), LC-MS, and NMR spectroscopy, accompanied by a comprehensive Certificate of Analysis (CoA) [1]. Multiple vendors specify HPLC purity at distinct grades: >95% (BOC Sciences, CATO, SynZeal), 97% (CymitQuimica, AChemBlock), and 99% HPLC purity from select suppliers . This contrasts with non-certified or research-grade impurity samples that may lack traceable purity assignment, validated storage conditions (2–8°C recommended), and defined expiration dating (3-year shelf life for ISO 17034-certified material) [1]. The availability of pharmacopeial traceability (USP or EP) upon request further distinguishes certified lots from generic chemical supply .

ISO 17034 reference material Certificate of Analysis Regulatory GMP compliance

Chromatographic Selectivity: Necessity for Compound-Specific Resolution Validation

The Merck HPLC method (Hartman et al., 2003) achieved resolution of 13 process impurities and 3 degradation products on a Zorbax SB CN column (250 × 4.6 mm, 5 μm) using a validated isocratic reversed-phase method validated for linearity, precision (LOQ and LOD), specificity, accuracy, recovery, and robustness . The 1,8-naphthyridine core of Etoricoxib Impurity 12 imparts distinct chromatographic behavior compared to the bipyridine-class impurities; the additional fused ring increases hydrophobic retention on reversed-phase columns, and the extra nitrogen heteroatom alters the compound's pKa and UV λₘₐₓ [1]. While specific relative retention times (RRT) for individual impurities from this method are not publicly tabulated by impurity number, the method's resolution of all 13 process impurities demonstrates that co-elution between the naphthyridine impurity and any bipyridine impurity was specifically addressed during method development using DryLab® simulation software for pH and mobile phase optimization . System suitability criteria based on resolution between critical peak pairs require the authentic impurity standard, not a surrogate [2].

HPLC method validation System suitability Relative retention time

Procurement-Driven Application Scenarios for Etoricoxib Impurity 12 in Pharmaceutical Development and QC


ANDA Filing: Impurity Reference Standard for Method Validation and System Suitability

During abbreviated new drug application (ANDA) preparation for generic etoricoxib tablets, the applicant must demonstrate that the proposed HPLC method adequately resolves and quantifies Etoricoxib Impurity 12 as a specified process impurity with a limit of ≤0.15% per ICH Q3A [1]. The ISO 17034-certified reference standard (≥95% purity with full CoA including NMR, MS, and HPLC data) is used to establish system suitability—confirming retention time identity, peak purity, and resolution from the parent drug and adjacent impurity peaks—and to generate calibration curves for quantitation across the validated linear range. The comprehensive characterization package supports the Chemistry, Manufacturing, and Controls (CMC) section of the ANDA submission [2].

API Manufacturing Process Optimization: Monitoring Naphthyridine Impurity Clearance

During etoricoxib API manufacturing process development, the formation and removal of Etoricoxib Impurity 12 must be monitored across purification steps to confirm that the final API meets the 'substantially free' criterion (≤0.15%) claimed in the Alembic patent [1]. The reference standard enables spiking experiments to validate that the purification process (IPA:water or toluene:water recrystallization) achieves adequate clearance of this naphthyridine impurity without requiring chromatographic purification, thus supporting an economically viable, industrially scalable manufacturing route [1]. Process development scientists use the impurity standard to establish acceptance criteria for in-process control samples at each purification stage.

Stability-Indicating Method Development: Differentiating Process Impurities from Degradation Products

In forced degradation studies conducted per ICH Q1A(R2), Etoricoxib Impurity 12 serves as a critical negative control—since it is a process impurity absent from all degradation pathways (acidic, basic, oxidative, photolytic, thermal), its peak must remain unchanged in stressed samples, confirming method specificity and the absence of interference with degradation product peaks [2]. This contrasts with the N-oxide degradant, which appears only under oxidative stress conditions. The differential behavior validates the stability-indicating capability of the method, a regulatory requirement for both ANDA and NDA submissions [3].

Quality Control Batch Release Testing in Commercial Production

For commercial etoricoxib API production, QC laboratories employ Etoricoxib Impurity 12 as a certified reference standard for routine batch release testing by HPLC, ensuring that each manufactured lot conforms to the specification of ≤0.15% for this specified naphthyridine impurity before the API is released for formulation [1]. The reference standard's ISO 17034 certification and documented expiry dating (3 years at 2–8°C) provide the traceability and stability required under GMP quality systems and pharmacopeial compendial standards (USP/EP), supporting successful regulatory inspections [2].

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